Methyl 4-(methoxysulfonyl)benzoate
CAS No.: 1089304-12-0
Cat. No.: VC5613016
Molecular Formula: C9H10O5S
Molecular Weight: 230.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1089304-12-0 |
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Molecular Formula | C9H10O5S |
Molecular Weight | 230.23 |
IUPAC Name | methyl 4-methoxysulfonylbenzoate |
Standard InChI | InChI=1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3 |
Standard InChI Key | ASYRHZUZCWYCBO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)OC |
Introduction
Structural and Physicochemical Characteristics
Molecular Identity
Methyl 4-(methylsulfonyl)benzoate features a benzoate ester core substituted at the para position with a methylsulfonyl group. Key identifiers include:
The methylsulfonyl group confers strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and nucleophilic aromatic substitution reactions .
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure:
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¹H NMR (CDCl₃, 400 MHz): δ 8.18 (d, 2H, J = 8.4 Hz, Ar-H), 7.74 (d, 2H, J = 8.4 Hz, Ar-H), 3.95 (s, 3H, OCH₃), 3.13 (s, 3H, SO₂CH₃) .
Synthetic Methodologies
Direct Sulfonation-Esterification
Zhu and Ma (2005) developed a two-step route starting from 4-methylbenzoic acid:
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Sulfonation: Treatment with methanesulfonic anhydride in dichloromethane yields 4-(methylsulfonyl)benzoic acid .
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Esterification: Reaction with methanol under acidic conditions (H₂SO₄ catalyst) produces the methyl ester (78% yield) .
Palladium-Catalyzed Coupling
Beaulieu et al. (2004) leveraged cross-coupling chemistry:
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Suzuki-Miyaura coupling of 4-bromo-3-(methylsulfonyl)benzoate with methylboronic acid using Pd(PPh₃)₄ achieves 80% yield . This method avoids harsh sulfonation conditions, favoring functionalized substrates.
Patent-Scale Synthesis
CN107652247B describes a novel route for derivatives of methyl 4-(methylsulfonyl)benzoate as intermediates in herbicide synthesis :
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Sulfhydrylation: Hargemann ethyl ester reacts with sulfur-containing compounds (e.g., NaSH).
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Aromatization: Catalyzed by Cu(OAc)₂, forming the sulfone moiety.
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Oxidation: H₂O₂/CH₃COOH system finalizes the methylsulfonyl group .
Reactivity and Applications
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes nitration and halogenation at the meta position relative to the sulfone group. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(methylsulfonyl)benzoate, a precursor to agrochemicals .
Nucleophilic Displacement
The methylsulfonyl group acts as a leaving group in SNAr reactions. Treatment with amines (e.g., piperidine) in DMF at 120°C substitutes the sulfone with amine functionalities, enabling access to bioactive molecules .
Pharmaceutical Intermediates
This compound is critical in synthesizing kinase inhibitors and anti-inflammatory agents. Its methyl ester group facilitates hydrolysis to carboxylic acids under basic conditions, a common step in prodrug activation .
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